molecular formula C20H19F2NO3S B2905829 (E)-3-(2,5-difluorophenyl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one CAS No. 2035007-08-8

(E)-3-(2,5-difluorophenyl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one

Cat. No.: B2905829
CAS No.: 2035007-08-8
M. Wt: 391.43
InChI Key: RHASCHKUOVUTGM-RMKNXTFCSA-N
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Description

(E)-3-(2,5-difluorophenyl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one is a synthetic organic compound designed for research and development purposes. This molecule features a 1,4-thiazepane ring system in its 1,1-dioxide (sultam) form, a structure known to be a privileged scaffold in medicinal chemistry . The core 1,4-thiazepane structure is a seven-membered ring containing nitrogen and sulfur atoms, and its saturated, oxidized derivative (1,1-dioxide) can impart significant metabolic stability and influence the physicochemical properties of the molecule . The compound is further functionalized with a (E)-prop-2-en-1-one (chalcone) moiety and a 2,5-difluorophenyl group. The chalcone group is a well-recognized pharmacophore that can act as a Michael acceptor, making this compound a potential candidate for researching covalent inhibition mechanisms against various biological targets. The specific research applications and biological activity of this compound require investigation by qualified researchers. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

(E)-3-(2,5-difluorophenyl)-1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2NO3S/c21-17-7-8-18(22)16(14-17)6-9-20(24)23-11-10-19(27(25,26)13-12-23)15-4-2-1-3-5-15/h1-9,14,19H,10-13H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHASCHKUOVUTGM-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C=CC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)/C=C/C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(2,5-difluorophenyl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one is a member of the thiazepane family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (E)-3-(2,5-difluorophenyl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one is C17H16F2N2O3S. The presence of the difluorophenyl group and the thiazepane ring contributes to its unique chemical properties and potential biological activities.

The biological activity of this compound can be attributed to several factors:

  • Enzyme Interaction : The thiazepane ring may interact with specific enzymes or receptors in biological systems. This interaction can lead to inhibition or activation of various biochemical pathways.
  • Reactive Oxygen Species (ROS) Production : Studies have indicated that compounds with similar structures can induce ROS production, which is linked to anticancer activity by promoting apoptosis in cancer cells .

Anticancer Properties

Recent studies have demonstrated that thiazepane derivatives exhibit significant anticancer properties. For instance:

  • A series of 1,4-thiazepane-based curcuminoids showed improved antiproliferative effects compared to their parent compounds. These modifications resulted in enhanced ROS production and cytotoxicity against various cancer cell lines .

Antioxidant Activity

The antioxidant capacity of this compound has been explored in various contexts. Compounds with similar thiazepane structures have been shown to scavenge free radicals effectively, suggesting potential applications in oxidative stress-related diseases .

Case Studies

Several studies have focused on the biological evaluation of thiazepane derivatives:

  • Curcuminoid Modifications : Research involving 21 new thiazepane scaffolds indicated that modifications could significantly enhance their biological activity. The study found that eight out of ten tested compounds exhibited better antiproliferative properties than their classical counterparts .
  • Enzyme Inhibition Studies : Thiazepane derivatives have been assessed for their ability to inhibit specific enzymes associated with cancer progression. The results indicated promising inhibitory effects, warranting further investigation into their therapeutic potential .

Data Tables

Biological Activity Effectiveness Reference
Anticancer ActivityHigh
Antioxidant ActivityModerate
Enzyme InhibitionPromising

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name CAS Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound - C₉₀H₂₁F₂NO₃S* ~367.4 2,5-Difluorophenyl (E)-enone, sulfonyl group, enhanced lipophilicity
(E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-one 2035021-62-4 C₁₈H₁₉NO₄S 345.4 Furan-2-yl Lower molecular weight, oxygen-rich heterocycle
(E)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one 2034996-93-3 C₁₇H₂₂N₄O₃S₂ 394.5 Thiophen-2-yl, pyrazole-sulfonyl Dual sulfonyl groups, nitrogen-rich pyrazole
1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-hydroxy-3-phenylpropan-1-one 2034458-62-1 C₂₀H₂₂FNO₄S 391.5 2-Fluorophenyl, β-hydroxy Hydroxy group for H-bonding, mono-fluorinated aromatic

*Calculated molecular formula and weight based on structural analogy.

Structural and Electronic Differences

  • Aromatic/heterocyclic substituents: The 2,5-difluorophenyl group in the target compound increases electron-withdrawing effects and lipophilicity compared to the furan-2-yl (electron-rich, polar) and thiophen-2-yl (moderately polar) groups in analogs .
  • Core ring systems :

    • The 1,4-diazepane core in (7-membered ring) offers greater conformational flexibility than the 1,4-thiazepane (6-membered) ring in the target compound and , influencing binding kinetics.

Physicochemical and Pharmacological Implications

  • Lipophilicity :

    • The target compound’s difluorophenyl group likely increases logP compared to the furan/thiophene analogs, favoring membrane permeability but risking higher plasma protein binding .
    • The pyrazole-sulfonyl group in may reduce logP due to polar sulfonyl and pyrazole groups.
  • Metabolic Stability: Fluorine atoms in the target compound and resist oxidative metabolism, enhancing half-life compared to non-fluorinated analogs .
  • Synthetic Challenges :

    • highlights the importance of catalysts and green chemistry in synthesizing such compounds. The pyrazole-sulfonyl analog likely requires multi-step sulfonation, increasing synthetic complexity .

Q & A

Basic Question: What are the optimal synthetic routes and purification methods for this compound?

Methodological Answer:
The synthesis of this compound involves multi-step organic reactions. Key steps include:

  • Thiazepane Ring Formation : Cyclization reactions using sulfur-containing precursors under controlled pH and temperature (e.g., reflux in ethanol at 80°C for 12 hours) .
  • Fluorinated Phenyl Group Incorporation : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the 2,5-difluorophenyl group. Reaction conditions (e.g., palladium catalysts, boronic acids) must be optimized to avoid side products .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol or methanol) to isolate the final product. Purity can be confirmed via HPLC (>95%) .

Basic Question: How can the stereochemistry and structural integrity of the compound be confirmed?

Methodological Answer:

  • X-ray Crystallography : Single-crystal analysis resolves the (E)-configuration of the prop-2-en-1-one moiety and confirms the thiazepane ring geometry. Data collection at 295 K with an R-factor < 0.05 ensures accuracy .
  • NMR Spectroscopy : 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR verify fluorine positions and substituent orientations. For example, coupling constants (J = 15–17 Hz in 1H^{1}\text{H}-NMR) confirm the trans (E)-configuration of the enone system .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., m/z [M+H]+^+ calculated for C23_{23}H20_{20}F2_{2}NO3_{3}S: 452.1098) validates molecular weight .

Advanced Question: How do fluorinated substituents influence the compound’s bioactivity and stability?

Methodological Answer:

  • Electron-Withdrawing Effects : The 2,5-difluorophenyl group enhances metabolic stability by reducing electron density in the aromatic ring, as shown in comparative studies with non-fluorinated analogs .
  • Hydrogen-Bonding Interactions : Fluorine atoms participate in weak hydrogen bonds with target proteins (e.g., kinase active sites), as demonstrated via molecular docking and MD simulations .
  • Experimental Validation : Replace fluorine with chlorine or hydrogen in analogs and compare IC50_{50} values in enzyme inhibition assays to isolate fluorine-specific effects .

Advanced Question: What computational strategies are effective for modeling this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use software like Discovery Studio or AutoDock Vina to simulate binding to kinases or GPCRs. Parameterize fluorine atoms with accurate partial charges (e.g., RESP charges derived from quantum calculations) .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to analyze conformational stability. Monitor RMSD (<2.0 Å) to ensure binding pose retention .
  • QSAR Models : Train models using fluorinated thiazepane derivatives to predict bioactivity. Include descriptors like logP, polar surface area, and Fukui indices for electrophilicity .

Advanced Question: How can researchers resolve contradictions in reported pharmacological data for this compound?

Methodological Answer:

  • Assay Standardization : Compare IC50_{50} values across studies using identical buffer conditions (e.g., 10 mM Mg2+^{2+} for kinase assays) and cell lines (e.g., HEK293 vs. HeLa). Discrepancies may arise from differential enzyme expression .
  • Batch Analysis : Test multiple synthetic batches for impurities (e.g., diastereomers or oxidation by-products) via LC-MS. Contaminants >1% can skew activity data .
  • Meta-Analysis : Aggregate data from PubChem, ChEMBL, and peer-reviewed journals to identify trends. Use statistical tools (e.g., ANOVA) to assess significance of conflicting results .

Advanced Question: What strategies are recommended for studying the compound’s pharmacokinetics and toxicity?

Methodological Answer:

  • In Vitro ADME :
    • Microsomal Stability : Incubate with liver microsomes (human or rodent) and quantify parent compound via LC-MS/MS. Half-life (t1/2_{1/2}) >60 minutes indicates favorable metabolic stability .
    • CYP Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) to assess drug-drug interaction risks .
  • In Vivo Toxicity : Conduct acute toxicity studies in rodents (OECD Guideline 423). Monitor organ histopathology and serum biomarkers (e.g., ALT, creatinine) at doses up to 500 mg/kg .

Advanced Question: How can researchers validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Target Deconvolution : Use chemoproteomics (e.g., affinity chromatography coupled with LC-MS/MS) to identify binding proteins in cell lysates .
  • CRISPR-Cas9 Knockout : Generate cell lines lacking putative targets (e.g., a specific kinase) and test compound efficacy. Loss of activity confirms target relevance .
  • Pathway Analysis : Perform RNA-seq or phosphoproteomics to map downstream signaling effects. Enrichment analysis (e.g., KEGG pathways) links the compound to mechanistic networks .

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